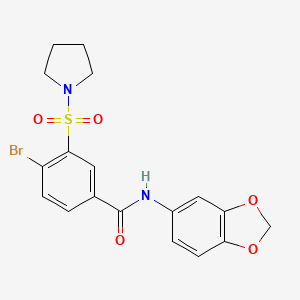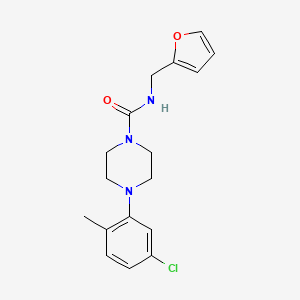![molecular formula C18H15Cl2N3OS2 B4580874 N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4580874.png)
N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the mentioned compound involves strategic chemical reactions to achieve the desired thiadiazole core. For instance, the synthesis of a structurally related compound, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, is achieved through dehydrosulfurization of hydrazinecarbothioamide in the presence of iodine and triethylamine in DMF, yielding an 84% product (Pavlova et al., 2022). This method illustrates a general approach to synthesizing thiadiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including our compound of interest, is often confirmed using spectroscopic techniques such as NMR. The structural confirmation of similar compounds involves detailed spectral analysis, demonstrating the importance of NMR spectroscopy in elucidating the molecular structure of thiadiazole derivatives (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives are known for their reactivity towards various chemical reagents. For example, the oxidative dimerization of thioamides to prepare 3,5-disubstituted 1,2,4-thiadiazoles showcases the chemical reactivity of thiadiazole precursors (Takikawa et al., 1985). This reactivity is crucial for synthesizing a wide range of thiadiazole derivatives with potential applications.
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including solubility, melting points, and crystalline structure, are pivotal for their application in various fields. These properties are often characterized using techniques like X-ray diffraction, as seen in studies of similar thiadiazole compounds (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including stability, reactivity, and the nature of substituents, play a significant role in their functional applications. For instance, the study of the interaction of thiadiazole derivatives with molecular iodine highlights their potential antithyroid activity, showcasing the importance of chemical properties in determining biological activity (Ivolgina & Chernov'yants, 2018).
Applications De Recherche Scientifique
Anticancer Activity
A study revealed the synthesis of novel thiadiazole derivatives, showing potent anticancer activities. These compounds were synthesized using a facile method and evaluated against Hepatocellular carcinoma cell lines, with some compounds exhibiting significant inhibitory effects, demonstrating the potential of thiadiazole derivatives as anticancer agents (Gomha et al., 2017).
Antimicrobial Agents
Research on 2-phenylamino-thiazole derivatives indicated promising antimicrobial activity against various bacterial and fungal strains. Some molecules outperformed reference drugs, highlighting the thiadiazole scaffold's significance in developing new antimicrobial agents (Bikobo et al., 2017).
Photophysical Properties
The study on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes showcased excellent photophysical properties, including large Stokes shift and solid-state fluorescence. This research suggests the potential of these derivatives in developing new fluorescent materials (Zhang et al., 2017).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for nematocidal activity. Some compounds exhibited significant activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).
Antimicrobial Evaluation
Further research into thiadiazole-enaminones and their derivatives indicated some compounds display promising antimicrobial activities against tested microorganisms. This study underscores the potential of the thiadiazole scaffold in antimicrobial drug discovery (Farghaly et al., 2011).
Propriétés
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS2/c19-14-8-6-13(10-15(14)20)11-25-18-23-22-17(26-18)21-16(24)9-7-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUOZBIHXHKECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furylmethyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4580792.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4580802.png)
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B4580806.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4580815.png)
![2-{[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B4580819.png)
![4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide](/img/structure/B4580830.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B4580836.png)
![N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4580841.png)

![5-{[(2-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4580858.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea](/img/structure/B4580875.png)